[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)
Overview
Description
“1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenecopper(I)” is a complex compound. It is also known as IPr, and its empirical formula is C27H36N2 . It is a ligand for Pd complexes for amination reaction of aryl halides and is used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
Molecular Structure Analysis
The molecular weight of IPr is 388.59 . The SMILES string representation of the molecule isCC(C)c1cccc(C(C)C)c1N2C=CN(C2)c3c(cccc3C(C)C)C(C)C
. Chemical Reactions Analysis
IPr is used as a ligand for Pd complexes for amination reaction of aryl halides . It is also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .Physical And Chemical Properties Analysis
IPr is a solid substance with a melting point of 213-217 °C . It is stored at a temperature of -20°C .Scientific Research Applications
Versatile Reactivity and Bond Activation
The novel hydroxy copper complex, showcasing as part of its structure, demonstrates an extensive capacity to activate a wide array of X−H bonds, including those of C−H (across sp, sp2, sp3 hybridizations), N−H, P−H, O−H, S−H, and even M−H (M = Mo) bonds. This reactivity extends to the cleavage of Si−N and Si−C bonds, forming unique Cu-centered complexes (Fortman, Slawin, & Nolan, 2010).
Catalysis and Ligand Synthesis
NHC copper(I) complexes are pivotal in catalyzing reactions and in the synthesis of ligands. A specific reaction involving 1,3-diisopropylimidazolin-2-ylidene with diphenyldichlorosilane leads to the formation of an adduct that upon heating yields a backbone-tethered bis(imidazolium) salt. This process illustrates the potential for creating novel ligand types in transition metal chemistry, highlighting the versatility of these complexes in facilitating the synthesis of dinuclear NHC complexes (Schneider, Schmidt, & Radius, 2015).
Novel Organometallic Complexes and Polymerization Catalysts
The compound's structural framework is also crucial in the development of novel organometallic complexes and catalysts for polymerization processes. For instance, metal-free ring opening polymerization of propylene oxide, initiated or catalyzed by N-heterocyclic carbene, results in well-defined α,ω-heterodifunctionalized poly(propylene oxide) oligomers, showcasing the compound's utility in green chemistry and polymer science (Raynaud, Nzahou Ottou, Gnanou, & Taton, 2010).
Activation and Functionalization of Molecules
Copper(I)-NHC complexes have been utilized to activate and functionalize various molecules. They can act as catalysts and substrates in copper-catalyzed azide-alkyne cycloaddition reactions, enabling the functionalization of azide-tagged copper(I)-NHC complexes. This demonstrates their role in synthesizing functional materials and in organic synthesis, where the activation of small molecules and the formation of carbon-carbon bonds are crucial (Gibard, Avignant, Cisnetti, & Gautier, 2012).
Safety and Hazards
properties
InChI |
InChI=1S/C27H36N2.C15H12O2.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h9-16,18-21H,1-8H3;1-11,16H;/b;14-11-; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXNUQSCWMWURE-CKWHXWLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48CuN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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